7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE
Overview
Description
7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE is a complex heterocyclic compound that has garnered attention in the scientific community due to its unique structural features and potential applications. This compound contains multiple fused rings, including isoquinoline, thiazole, and quinazoline moieties, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclocondensation of 5,6-dihydro-4H-1,3-thiazin-2-amine with α-bromoacetophenone in refluxing ethanol, resulting in the formation of the thiazole ring
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the heterocyclic rings, facilitated by reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s chemical diversity.
Scientific Research Applications
7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its observed biological effects. For example, it may bind to and inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and inducing cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with fused ring systems, such as:
Uniqueness
What sets 7-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYLSULFONYL]-5H-[1,3]THIAZOLO[3,2-A]QUINAZOLIN-5-ONE apart is its unique combination of isoquinoline, thiazole, and quinazoline rings, which confer distinct chemical and biological properties
Properties
IUPAC Name |
7-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-[1,3]thiazolo[3,2-a]quinazolin-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c23-18-16-11-15(5-6-17(16)22-9-10-26-19(22)20-18)27(24,25)21-8-7-13-3-1-2-4-14(13)12-21/h1-6,9-11H,7-8,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWITYONKCZBQTH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC4=C(C=C3)N5C=CSC5=NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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